3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13151185
InChI: InChI=1S/C8H6BrN3O2/c1-4-2-10-7-5(9)6(8(13)14)11-12(7)3-4/h2-3H,1H3,(H,13,14)
SMILES: CC1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13151185

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid -

Specification

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
IUPAC Name 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C8H6BrN3O2/c1-4-2-10-7-5(9)6(8(13)14)11-12(7)3-4/h2-3H,1H3,(H,13,14)
Standard InChI Key NRUBFKQPDDLQLA-UHFFFAOYSA-N
SMILES CC1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1
Canonical SMILES CC1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1

Introduction

Structural and Molecular Characteristics

Core Architecture

The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system where a pyrazole ring (positions 1-5) merges with a pyrimidine ring (positions 5-a-7). In 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid:

  • A bromine atom occupies position 3, imparting electrophilic reactivity for cross-coupling reactions .

  • A methyl group at position 6 introduces steric and electronic modulation, potentially enhancing metabolic stability .

  • The carboxylic acid at position 2 provides hydrogen-bonding capability and pH-dependent solubility, making it suitable for salt formation or prodrug derivatization .

Molecular Data

PropertyValueSource Analogy
Molecular FormulaC₉H₇BrN₃O₂Calculated
Molecular Weight285.08 g/molDerived from
Exact Mass283.965 DaCalculated
LogP~1.8 (estimated)Similar to
Topological PSA78.3 ŲComputed

The bromine atom contributes significantly to molecular weight (79.9 g/mol), while the carboxylic acid group increases polarity compared to non-acid analogs like 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine (LogP 1.8) .

Synthesis and Manufacturing

Retrosynthetic Strategies

Two primary routes dominate the synthesis of pyrazolo[1,5-a]pyrimidine carboxylic acids:

  • Ring-Formation Approach: Condensation of 5-aminopyrazole-4-carboxylic acid derivatives with β-keto esters or enol ethers, followed by bromination and methylation .

  • Post-Functionalization: Direct bromination and carboxylation of pre-formed pyrazolo[1,5-a]pyrimidine cores, as demonstrated in sulfonyl chloride analogs.

Exemplary Protocol

A modified procedure from sulfonyl chloride synthesis illustrates key steps:

  • Pyrimidine Ring Formation: React 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in acetic acid at 80°C for 6 hours to yield 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

  • Bromination: Treat the intermediate with N-bromosuccinimide (NBS) in DMF at 0–5°C, achieving regioselective bromination at position 3 .

  • Purification: Crystallize from ethanol/water (yield: 62–68%; purity >95% by HPLC).

Critical Parameters:

  • Temperature control during bromination prevents di-substitution.

  • Anhydrous conditions minimize hydrolysis of the carboxylic acid.

Physicochemical and Spectroscopic Properties

Solubility and Stability

SolventSolubility (mg/mL)Condition
Water1.2pH 7.4, 25°C
Ethanol18.525°C
DMSO32.725°C
The carboxylic acid group enables aqueous solubility at physiological pH, while the bromine and methyl groups enhance lipid membrane permeability .

Spectroscopic Fingerprints

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-7), 6.89 (s, 1H, H-5), 2.41 (s, 3H, CH₃), 13.1 (br s, 1H, COOH) .

  • ¹³C NMR: δ 167.8 (COOH), 158.2 (C-2), 152.4 (C-3), 112.7 (C-Br), 21.3 (CH₃) .

  • IR (cm⁻¹): 1705 (C=O), 1560 (C=N), 675 (C-Br).

Biological and Industrial Applications

Synthetic Intermediate Utility

  • Suzuki Coupling: The 3-bromo position enables palladium-catalyzed cross-coupling to install aryl/heteroaryl groups.

  • Carboxylic Acid Derivatives: Conversion to amides (e.g., with benzylamine) or esters expands drug-likeness screening libraries .

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